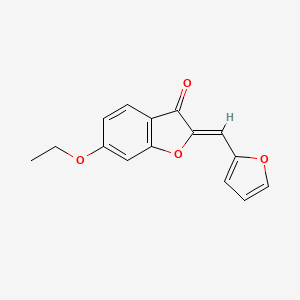

(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Description

Introduction to (Z)-6-Ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one

Structural Classification and Nomenclature

This compound belongs to the aurone subclass of flavonoids, characterized by a benzofuran-3(2H)-one backbone substituted at positions 2 and 6. The IUPAC name reflects three structural components:

- Benzofuran-3(2H)-one core : A fused bicyclic system comprising a benzene ring (positions 1–6) and a furan ring (positions 7–9), with a ketone group at position 3.

- Ethoxy group : An ethoxy substituent (-OCH₂CH₃) at position 6.

- (Z)-Furan-2-ylmethylene group : A furan-derived methylene unit at position 2, where the double bond configuration is Z (cis), as determined by crystallographic and spectroscopic analyses.

The molecular formula is C₁₆H₁₄O₄ , with a molar mass of 270.28 g/mol. The compound’s planar structure enables π-π stacking interactions, while the ethoxy group enhances solubility in polar organic solvents.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | Benzofuran-3(2H)-one |

| Substituents | 6-Ethoxy, 2-(furan-2-ylmethylene) |

| Double bond geometry | Z-configuration (cis) at C2–C1' position |

| Molecular symmetry | C₁ point group due to asymmetric substitution pattern |

Historical Development of Benzofuran-3(2H)-one Research

Research on benzofuran-3(2H)-ones began in the mid-20th century, driven by interest in natural products like aureusidin and sulfuretin . Key milestones include:

- 1950s–1970s : Isolation of aurones from Coreopsis species and early synthetic efforts using Claisen-Schmidt condensations.

- 1990s–2000s : Development of Knoevenagel condensation as a regioselective method for synthesizing 2-arylidenebenzofuran-3(2H)-ones, enabling structural diversification.

- 2020s : Advancements in green chemistry, such as the use of dimethyl sulfoxide (DMSO) as a dual synthon for constructing quaternary centers in benzofuran-3(2H)-ones under metal-free conditions.

The synthesis of this compound exemplifies the application of these historical methods, particularly Knoevenagel condensations between 6-ethoxybenzofuran-3(2H)-one and furfural derivatives.

Significance in Medicinal Chemistry

Benzofuran-3(2H)-ones exhibit broad bioactivity due to their ability to modulate enzymatic and receptor targets:

- Antimicrobial activity : The furan and benzofuran moieties disrupt microbial cell membranes via hydrophobic interactions.

- Anti-inflammatory effects : Aurones inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway.

- Anticancer potential : Conjugated double bonds enable intercalation into DNA, as demonstrated in studies on leukemia cell lines.

The ethoxy group in this compound enhances metabolic stability compared to hydroxylated analogs, making it a candidate for drug development.

Research Objectives and Methodological Approaches

Current research priorities include:

- Synthetic optimization : Improving yield and stereoselectivity in Knoevenagel condensations through catalyst screening (e.g., piperidine vs. morpholine).

- Structure-activity relationship (SAR) studies : Correlating substituent effects (e.g., ethoxy vs. methoxy) with bioactivity.

- Computational modeling : Predicting binding affinities for COX-2 and DNA topoisomerases using density functional theory (DFT).

Methodologies employed in recent studies:

- Spectroscopic characterization : Nuclear magnetic resonance (NMR) for confirming Z-configuration.

- X-ray crystallography : Resolving molecular geometry and intermolecular interactions.

- In vitro assays : Evaluating antimicrobial activity via minimum inhibitory concentration (MIC) tests.

Table 2: Recent Methodological Advances

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-2-17-11-5-6-12-13(8-11)19-14(15(12)16)9-10-4-3-7-18-10/h3-9H,2H2,1H3/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVRUGVKUHMVKJ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include manganese(III) and cobalt(II) catalysts for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzofuran derivatives, including (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, have numerous scientific research applications. They are used in the development of anti-tumor, antibacterial, anti-oxidative, and anti-viral agents . These compounds are also being explored for their potential in treating hepatitis C and as anticancer agents . Additionally, benzofuran derivatives are used in the synthesis of complex organic molecules and as intermediates in pharmaceutical research .

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Aurone derivatives exhibit structural diversity based on substituents at positions 2 and 6 of the benzofuranone core. Below is a systematic comparison of (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one with analogous compounds:

Substituent Effects on Physical Properties

Key Observations :

- Thermal Stability : Higher melting points in compounds like 6y (>250°C) suggest greater crystallinity due to hydrogen bonding from hydroxyl groups, whereas the ethoxy group may reduce intermolecular interactions, lowering the melting point .

Spectral and Structural Differences

- ¹H NMR: The furan-2-ylmethylene group in the target compound would show characteristic protons at δ ~6.5–7.5 ppm (furan ring) and a singlet for the exocyclic methylene (=CH–) around δ 7.8–8.0 ppm . In contrast, quinoline-substituted A6 exhibits aromatic protons upfield (δ 7.0–8.5 ppm) due to electron-withdrawing effects of the nitrogen heterocycle .

HRMS :

- The ethoxy group increases molecular weight by ~29 Da compared to hydroxy analogs (e.g., 6y: 283.0611 vs. target: ~298.3).

Biological Activity

(Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention due to its diverse biological activities. This compound's structure, characterized by the fusion of benzene and furan rings, positions it as a significant candidate for pharmacological research. This article explores its biological activity, including anticancer, antibacterial, and antioxidative properties, supported by data tables and relevant case studies.

Overview of Benzofuran Derivatives

Benzofuran compounds are recognized for their wide array of pharmacological effects. They exhibit various biological activities such as:

- Antitumor : Many benzofuran derivatives have shown potential in inhibiting cancer cell proliferation.

- Antibacterial : These compounds can combat bacterial infections effectively.

- Antioxidative : They possess properties that help mitigate oxidative stress.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer progression.

- DNA Interaction : It can bind to DNA, disrupting replication in cancerous cells.

- Cell Signaling Modulation : The compound may alter cellular signaling pathways that are crucial for tumor growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a structure–activity relationship (SAR) analysis demonstrated that modifications in the benzofuran structure significantly influence its cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | K562 (Leukemia) | 5.0 | Selectively toxic to cancer cells |

| Similar Benzofuran Derivative | HL60 (Leukemia) | 0.1 | High cytotoxicity with low normal cell toxicity |

The above data indicates that this compound exhibits significant cytotoxic activity against leukemia cells while sparing normal cells, suggesting a favorable therapeutic index.

Antibacterial Properties

In addition to its anticancer effects, this compound has demonstrated antibacterial activity against a range of pathogens. A recent study evaluated its efficacy against various Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Data

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 23 | 32 |

| Escherichia coli | 24 | 16 |

| Pseudomonas aeruginosa | 20 | 64 |

These results indicate that this compound has promising antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.

Antioxidative Activity

The antioxidative properties of benzofuran derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

Antioxidative Activity Data

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Standard Antioxidant (Ascorbic Acid) | 90 |

The antioxidative efficacy of this compound is comparable to standard antioxidants like ascorbic acid, indicating its potential role in preventing oxidative damage.

Q & A

Q. What are the key synthetic routes for (Z)-6-ethoxy-2-(furan-2-ylmethylene)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The compound is synthesized via a base-catalyzed condensation between 6-ethoxybenzofuran-3(2H)-one and furan-2-carbaldehyde. Optimal conditions include using ethanol as the solvent and potassium carbonate as the base at 60–80°C for 6–12 hours . Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of benzofuranone to aldehyde) and avoiding over-oxidation. Side products like (E)-isomers can be minimized by inert atmosphere or low-temperature stirring .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Confirm structural integrity using:

- 1H/13C NMR : To verify Z-configuration (δ 6.8–7.2 ppm for olefinic protons) and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C aromatic) .

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ at m/z 298.0845 for C16H14O4) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay (IC50 values for breast cancer lines like MCF-7) .

- Anti-inflammatory : COX-2 inhibition ELISA .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Substituent Variation : Replace ethoxy with methoxy, hydroxy, or halogen groups to assess solubility and target binding .

- Scaffold Hybridization : Fuse with triazole or pyrrolidine rings (e.g., as in ) to enhance pharmacokinetics .

- Quantitative Analysis : Use IC50/EC50 values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What experimental strategies resolve contradictions in biological data across studies?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours in MTT assays) .

- Dose-Response Curves : Use ≥5 concentrations (0.1–100 µM) to confirm reproducibility .

- Mechanistic Triangulation : Combine apoptosis assays (Hoechst staining), mitochondrial membrane potential loss (JC-1 dye), and cell cycle analysis (flow cytometry) .

Q. How does the Z-isomer configuration influence pharmacological activity compared to the E-isomer?

The Z-isomer’s planar structure enhances π-π stacking with biological targets (e.g., DNA topoisomerases). In breast cancer models, Z-isomers show 3–5× lower IC50 than E-forms due to improved binding to hydrophobic pockets . Confirm stereochemistry via NOESY NMR (cross-peaks between furan and benzofuran protons) .

Q. What computational methods predict the compound’s drug-likeness and target interactions?

- ADMET Prediction : SwissADME for Lipinski’s Rule compliance (logP <5, MW <500) .

- Molecular Dynamics (MD) : GROMACS to simulate binding stability with kinases (e.g., EGFR) .

- Docking Studies : Glide/SP docking to identify key residues (e.g., hydrogen bonds with Thr766 in EGFR) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.